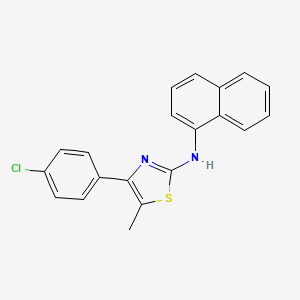
4-(4-chlorophenyl)-5-methyl-N-1-naphthyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-5-methyl-N-1-naphthyl-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as C646 and is a potent and selective inhibitor of the histone acetyltransferase p300/CBP.
Mécanisme D'action
C646 is a potent and selective inhibitor of the histone acetyltransferase p300/CBP. Histone acetyltransferases are enzymes that add acetyl groups to histones, which can alter the structure of chromatin and regulate gene expression. p300/CBP is a histone acetyltransferase that is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting p300/CBP, C646 can alter gene expression and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
C646 has been shown to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, C646 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, C646 has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using C646 in lab experiments is its potency and selectivity. C646 is a highly potent and selective inhibitor of p300/CBP, making it an ideal tool for studying the role of p300/CBP in various cellular processes. Furthermore, C646 is relatively easy to synthesize and can be easily scaled up for large-scale production.
One of the limitations of using C646 in lab experiments is its potential toxicity. C646 has been shown to have cytotoxic effects on some cell types, and caution should be taken when using C646 in cell culture experiments. Additionally, C646 has a relatively short half-life and may require frequent dosing in animal studies.
Orientations Futures
There are numerous future directions for the study of 4-(4-chlorophenyl)-5-methyl-N-1-naphthyl-1,3-thiazol-2-amine. One potential direction is the development of novel derivatives of C646 with improved potency and selectivity. Additionally, further studies are needed to elucidate the precise mechanisms of action of C646 and its effects on various cellular processes. Furthermore, the potential therapeutic applications of C646 in cancer, inflammation, and diabetes should be explored in more detail. Overall, the study of C646 has the potential to provide valuable insights into cellular processes and may lead to the development of novel therapeutics for various diseases.
Conclusion
In summary, 4-(4-chlorophenyl)-5-methyl-N-1-naphthyl-1,3-thiazol-2-amine, also known as C646, is a potent and selective inhibitor of the histone acetyltransferase p300/CBP. C646 has been extensively studied in scientific research due to its potential applications in various fields, including cancer, inflammation, and diabetes. The synthesis method of C646 is relatively simple, and the compound has significant biochemical and physiological effects. However, caution should be taken when using C646 in lab experiments due to its potential toxicity. Overall, the study of C646 has the potential to provide valuable insights into cellular processes and may lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-5-methyl-N-1-naphthyl-1,3-thiazol-2-amine involves the reaction of 4-chloroaniline, 2-bromo-5-methyl-1-naphthol, and thiourea in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain a pure form of C646. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
C646 has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, C646 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, C646 has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-N-naphthalen-1-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2S/c1-13-19(15-9-11-16(21)12-10-15)23-20(24-13)22-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOAHWCOVUSHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-5-methyl-N-naphthalen-1-yl-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-acetyl-N~1~-ethyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-methioninamide](/img/structure/B4923140.png)
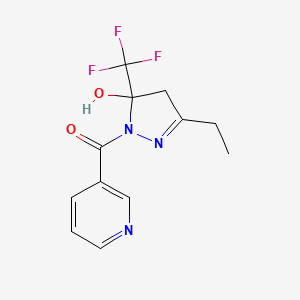
![1-(2,2-dibenzylhydrazino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4923146.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4923153.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4923159.png)
![N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4923162.png)
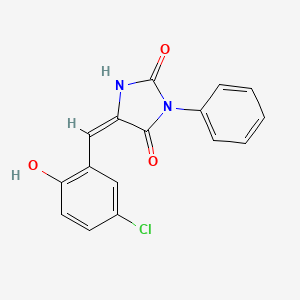
![1-(3-methylphenyl)-5-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923181.png)
![(4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine](/img/structure/B4923191.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4923202.png)
![2-[tert-butyl(methyl)amino]ethyl 2-furoate hydrochloride](/img/structure/B4923203.png)
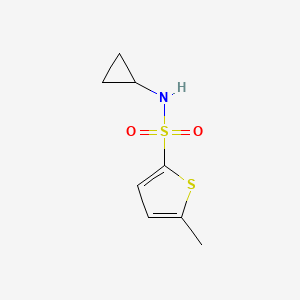
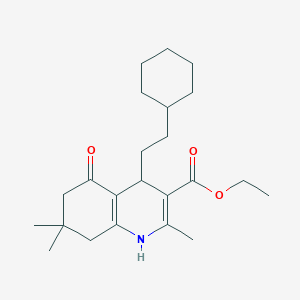
![N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4923228.png)